



In-Depth Technical Guide: 1-isothiocyanato-PEG4-Alcohol

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Compound of Interest		
Compound Name:	1-isothiocyanato-PEG4-Alcohol	
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This technical guide provides a comprehensive overview of **1-isothiocyanato-PEG4-Alcohol**, a heterobifunctional linker critical in the field of targeted protein degradation and bioconjugation. This document details its chemical properties, outlines a representative experimental protocol for its use in Proteolysis Targeting Chimera (PROTAC) synthesis, and illustrates the underlying biological and chemical workflows.

Core Compound Data

1-isothiocyanato-PEG4-Alcohol is a versatile chemical tool featuring a reactive isothiocyanate group and a terminal alcohol, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The isothiocyanate moiety readily reacts with primary amines to form stable thiourea bonds, while the hydroxyl group can be further modified, for example, through esterification or etherification. The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules.



Property	Value	Source(s)
Molecular Weight	235.30 g/mol	[1][2][3]
Chemical Formula	C9H17NO4S	[1][3]
CAS Number	1835759-69-7	[1][3]
Purity	Typically ≥95%	[1]
Appearance	Varies (often an oil or solid)	
Solubility	Soluble in DMSO, DMF, and other organic solvents	
Storage Conditions	Short term: 0 - 4 °C; Long term: -20 °C. Store in a dry, dark environment.	[3]

Application in PROTAC Synthesis

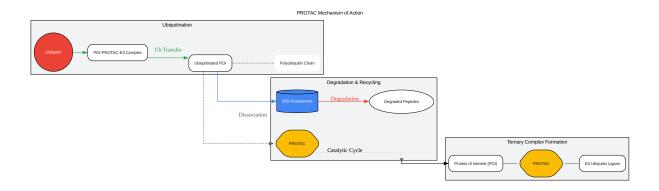
The primary application of **1-isothiocyanato-PEG4-Alcohol** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This technology offers a powerful method for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.

The structure of **1-isothiocyanato-PEG4-Alcohol** allows for a sequential conjugation strategy. For instance, the isothiocyanate group can be reacted with a primary amine on an E3 ligase ligand. Subsequently, the terminal alcohol can be activated (e.g., by conversion to a tosylate or mesylate) and then reacted with a nucleophilic handle on the POI-binding ligand.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.





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Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using **1-isothiocyanato-PEG4-Alcohol**. This protocol assumes the E3 ligase ligand possesses a primary amine for reaction with the isothiocyanate, and the POI-binding ligand has a nucleophilic group (e.g., a phenol or amine) that can react with an activated form of the linker's alcohol.



Step 1: Conjugation of **1-isothiocyanato-PEG4-Alcohol** to an Amine-Containing E3 Ligase Ligand

This procedure details the formation of a stable thiourea linkage between the linker and the E3 ligase ligand.

Materials:

- 1-isothiocyanato-PEG4-Alcohol
- Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Nitrogen or Argon atmosphere
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
- Add TEA or DIPEA (2.0-3.0 equivalents) to the solution. This basic environment facilitates the nucleophilic attack of the amine.
- In a separate vial, dissolve 1-isothiocyanato-PEG4-Alcohol (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
- Slowly add the solution of 1-isothiocyanato-PEG4-Alcohol to the E3 ligase ligand solution with gentle stirring.
- Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.



- Upon completion, the reaction mixture can be diluted with a suitable organic solvent like ethyl acetate and washed with water or brine to remove excess base and DMF.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting E3 ligase ligand-PEG4-Alcohol conjugate by flash column chromatography on silica gel to obtain the pure product.

Step 2: Activation of the Terminal Alcohol and Conjugation to the POI Ligand

This procedure involves activating the terminal hydroxyl group of the conjugate from Step 1, followed by reaction with the POI-binding ligand.

Materials:

- E3 ligase ligand-PEG4-Alcohol conjugate (from Step 1)
- POI-binding ligand with a nucleophilic handle (e.g., phenol, amine)
- Activating agent (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl))
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- A suitable base (e.g., TEA, DIPEA, or pyridine for activation; a stronger base like potassium carbonate or cesium carbonate may be needed for the final coupling)
- Nitrogen or Argon atmosphere

Procedure:

- Dissolve the E3 ligase ligand-PEG4-Alcohol conjugate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.

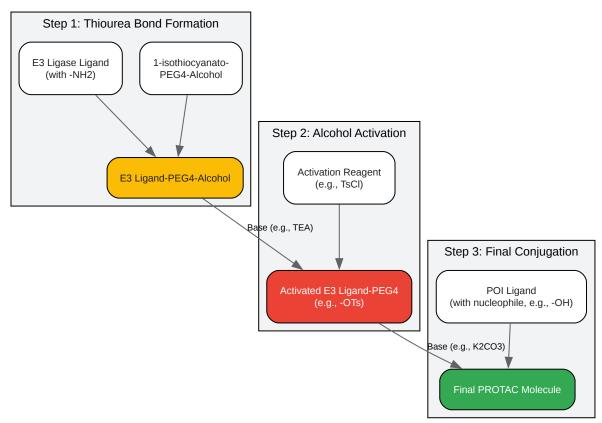


- Add the base (e.g., TEA, 1.5-2.0 equivalents), followed by the slow, dropwise addition of the activating agent (TsCl or MsCl, 1.2-1.5 equivalents) dissolved in a minimal amount of anhydrous DCM.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
 Monitor the formation of the activated intermediate (tosylate or mesylate) by TLC or LC-MS.
- Once the activation is complete, the solvent can be removed under reduced pressure. The crude activated intermediate may be used directly or after a quick purification step.
- Dissolve the activated intermediate and the POI-binding ligand (1.0-1.2 equivalents) in a suitable anhydrous solvent like DMF.
- Add a base appropriate for the nucleophilicity of the POI ligand (e.g., potassium carbonate or cesium carbonate for phenols).
- Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the formation of the final PROTAC product by TLC or LC-MS.
- After completion, perform an aqueous workup similar to Step 1.
- Purify the final PROTAC molecule by preparative High-Performance Liquid
 Chromatography (HPLC) or flash column chromatography to yield the desired product.

Experimental Workflow Diagram

The following diagram outlines the general synthetic workflow for creating a PROTAC using **1**-isothiocyanato-PEG4-Alcohol.





PROTAC Synthesis Workflow using 1-isothiocyanato-PEG4-Alcohol

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Caption: A three-step workflow for the synthesis of a PROTAC molecule.

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